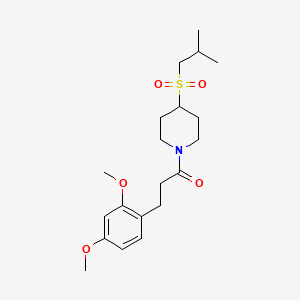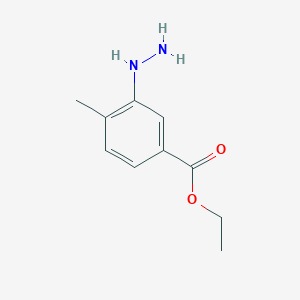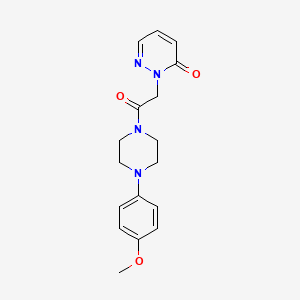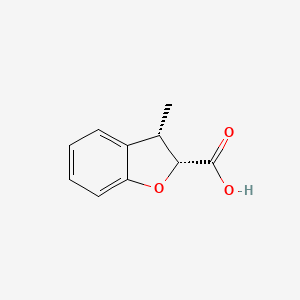
2-(3,5-difluorophenyl)-N-(furan-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-difluorophenyl)-N-(furan-2-ylmethyl)acetamide, also known as DFP-AMA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-(3,5-difluorophenyl)-N-(furan-2-ylmethyl)acetamide is not fully understood. However, it has been suggested that it acts on the GABAergic system, which is involved in the regulation of neurotransmitters in the brain. 2-(3,5-difluorophenyl)-N-(furan-2-ylmethyl)acetamide may enhance the activity of GABA receptors, leading to its therapeutic effects.
Biochemical and Physiological Effects:
2-(3,5-difluorophenyl)-N-(furan-2-ylmethyl)acetamide has been found to have a variety of biochemical and physiological effects. It has been shown to decrease the release of pro-inflammatory cytokines, such as TNF-α and IL-1β, and increase the release of anti-inflammatory cytokines, such as IL-10. It has also been found to reduce the expression of COX-2, an enzyme involved in inflammation. In addition, 2-(3,5-difluorophenyl)-N-(furan-2-ylmethyl)acetamide has been found to decrease the frequency and duration of seizures in animal models of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3,5-difluorophenyl)-N-(furan-2-ylmethyl)acetamide in lab experiments is its potential therapeutic applications. It may be useful in developing new treatments for diseases such as epilepsy and anxiety disorders. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to develop targeted therapies.
Zukünftige Richtungen
There are several future directions for research on 2-(3,5-difluorophenyl)-N-(furan-2-ylmethyl)acetamide. One direction is to further investigate its mechanism of action, which may lead to the development of more targeted therapies. Another direction is to study its potential use in treating other diseases, such as Parkinson's disease and Alzheimer's disease. Additionally, research could focus on developing new synthetic methods for 2-(3,5-difluorophenyl)-N-(furan-2-ylmethyl)acetamide that may be more efficient or environmentally friendly.
Synthesemethoden
The synthesis of 2-(3,5-difluorophenyl)-N-(furan-2-ylmethyl)acetamide involves the reaction of 2-(3,5-difluorophenyl)acetyl chloride with furan-2-ylmethanamine in the presence of a base. This results in the formation of 2-(3,5-difluorophenyl)-N-(furan-2-ylmethyl)acetamide as a white solid with a melting point of 137-139°C.
Wissenschaftliche Forschungsanwendungen
2-(3,5-difluorophenyl)-N-(furan-2-ylmethyl)acetamide has been studied for its potential therapeutic applications in treating various diseases. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. In addition, it has been studied for its potential use in treating neuropathic pain, epilepsy, and anxiety disorders.
Eigenschaften
IUPAC Name |
2-(3,5-difluorophenyl)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO2/c14-10-4-9(5-11(15)7-10)6-13(17)16-8-12-2-1-3-18-12/h1-5,7H,6,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZPTVRMWBNCKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CC2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-1-(3,5-dimethylpiperidin-1-yl)ethanone](/img/structure/B2445340.png)

![3-hexyl-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2445346.png)
![4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-sulfamoylphenethyl)butanamide](/img/structure/B2445348.png)
![N-(4-fluorobenzyl)-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2445351.png)



![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,4-dimethylphenyl)oxalamide](/img/structure/B2445356.png)
![2,5-dichloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2445357.png)
